![molecular formula C15H25NO4 B13476425 Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13476425.png)
Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a spirocyclic framework that includes an oxygen and nitrogen atom. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-3-oxa-9-azaspiro[55]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. Additionally, purification methods such as chromatography and recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind to enzymes or receptors with high affinity, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
- Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the formyl group at the 8-position, which imparts distinct chemical reactivity and potential biological activity. The combination of the spirocyclic structure with the formyl and tert-butyl ester groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 10-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(10-12(16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3 |
InChI Key |
GNLVJUZBNSCLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13476344.png)
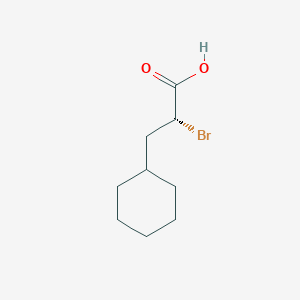

![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B13476381.png)
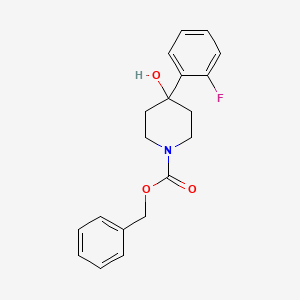
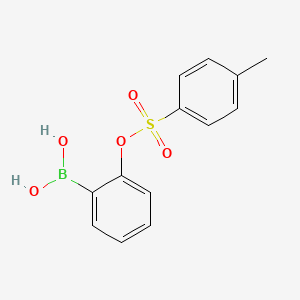

![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13476406.png)
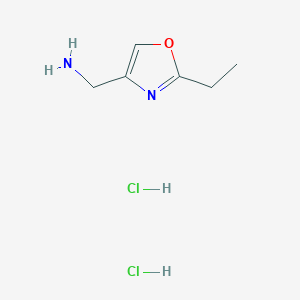

![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
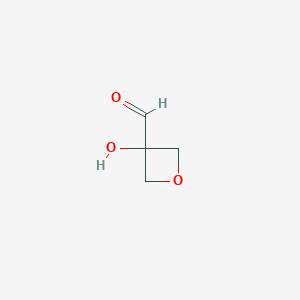
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)
